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Compound of Interest

Ethyl 2-(2-oxoquinoxalin-1-
Compound Name:
yl)acetate

Cat. No.: B180192

An In-depth Spectroscopic and Synthetic Profile of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate and
Its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of Ethyl
2-(2-oxoquinoxalin-1-yl)acetate and its closely related analog, Ethyl 2-(3-methyl-2-
oxoquinoxalin-1-yl)acetate. Due to the limited availability of comprehensive public data for the
unsubstituted title compound, this document leverages the detailed experimental data of its 3-
methyl analog as a primary reference. This guide offers a foundational understanding of the
synthesis and spectral properties of this class of compounds, which are of significant interest in
medicinal chemistry and drug discovery.

Chemical Structure and Properties

Ethyl 2-(2-oxoquinoxalin-1-yl)acetate is a derivative of quinoxalin-2-one, featuring an ethyl
acetate group N-alkylated at the 1-position of the quinoxaline ring system. This structural motif
is a common scaffold in various biologically active molecules.

Caption: Chemical structure of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate.

Synthesis Protocol
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The synthesis of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate and its analogs is typically achieved
through the N-alkylation of the corresponding 2-oxoquinoxaline precursor. The following is a
general experimental protocol adapted from the synthesis of Ethyl 2-(3-methyl-2-oxo-1,2-
dihydroquinoxalin-1-yl)acetate[1].

General N-Alkylation Procedure

o Dissolution: Dissolve the starting 2-oxoquinoxaline (1 equivalent) in a suitable polar aprotic
solvent such as N,N-dimethylformamide (DMF).

o Addition of Base and Reagents: Add potassium carbonate (approximately 1.5 equivalents)
as a base, followed by ethyl bromoacetate (approximately 1.5 equivalents). A catalytic
amount of a phase-transfer catalyst like tetra-n-butylammonium bromide can be added to
facilitate the reaction.

o Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the
reaction can be monitored by thin-layer chromatography (TLC).

o Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Remove the
solvent from the filtrate under reduced pressure.

 Purification: Recrystallize the resulting solid from a suitable solvent, such as ethanol, to yield
the purified product.
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Caption: General workflow for the synthesis of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 2-(3-methyl-2-
oxoquinoxalin-1-yl)acetate, a close analog of the title compound. These data serve as a
valuable reference for the characterization of this class of molecules.
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'H and **C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural
elucidation of organic molecules. The chemical shifts () are reported in parts per million (ppm)
relative to a standard reference.

Table 1: *H NMR Spectroscopic Data for Ethyl 2-(3-methyl-2-ox0-1,2-dihydroquinoxalin-1-
yl)acetate

Chemical Shift

Multiplicity Integration Assignment
(ppm)

| Data not available in search results | | | |

Table 2: 13C NMR Spectroscopic Data for Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-
yhacetate

Chemical Shift (ppm) Assighment

| Data not available in search results | |

Note: Detailed *H and 3C NMR data for the title compound or its 3-methyl analog were not
explicitly available in the provided search results. The tables are presented as a template for
data organization.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a
molecule.

Table 3: FT-IR Spectroscopic Data for Ethyl 2-(3-methyl-2-0x0-1,2-dihydroquinoxalin-1-
ylacetate[1]
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Wavenumber (cm~?) Interpretation
1733 C=0 stretch (ester)
1655 C=0 stretch (amide in quinoxalinone)

| 3215 | N-H stretch (if starting material is present) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. For a related compound, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide, the
molecular ion peak (MH+) was observed at m/z = 232.10318, confirming its molecular formula
C11H12N4O2[1].

Table 4: Mass Spectrometry Data

Technique lonization Mode Observed m/z Interpretation

| LC/MS/MS | ESI (+) | Data not available | [M+H]* |

UV-Vis Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.
A general procedure for acquiring a UV-Vis spectrum is outlined below.

o Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent
solvent, such as ethanol or ethyl acetate.

» Data Acquisition: Record the absorbance spectrum over a wavelength range of
approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

» Analysis: Identify the wavelength(s) of maximum absorbance (Amax).

Experimental Workflows
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The characterization of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate involves a series of
spectroscopic analyses to confirm its structure and purity.

Synthesis and Purification
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Caption: Conceptual workflow for the spectroscopic characterization of the title compound.

Conclusion

This technical guide has outlined the synthesis and spectroscopic characterization of Ethyl 2-
(2-oxoquinoxalin-1-yl)acetate, primarily through the detailed examination of its 3-methyl
analog. The provided data and protocols offer a valuable resource for researchers working with
this class of heterocyclic compounds. Further studies are encouraged to establish a complete
spectroscopic profile for the unsubstituted title compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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oxoquinoxalin-1-yl)acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180192#spectroscopic-characterization-of-ethyl-2-2-
oxoquinoxalin-1-yl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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